4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid is an organic compound with the molecular formula C22H18F3NO2 and a molecular weight of 385.38 g/mol . This compound belongs to the class of benzoic acids and is characterized by the presence of a phenethyl group and a trifluoromethyl-substituted phenyl group attached to the benzoic acid core .
Preparation Methods
The synthesis of 4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenethyl Group: The phenethyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic aromatic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the brain and potential therapeutic effects in Alzheimer’s disease . Additionally, the compound may interact with cellular receptors and signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl-substituted phenyl group but lacks the phenethyl group and amide bond, resulting in different chemical properties and reactivity.
2-Amino-4-(trifluoromethyl)benzoic acid: This compound contains an amino group instead of the phenethyl group, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H18F3NO2 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-(2-phenylethyl)-2-[4-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C22H18F3NO2/c23-22(24,25)17-9-11-18(12-10-17)26-20-14-16(8-13-19(20)21(27)28)7-6-15-4-2-1-3-5-15/h1-5,8-14,26H,6-7H2,(H,27,28) |
InChI Key |
PQFPHKOOYWDGJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=C(C=C2)C(=O)O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.